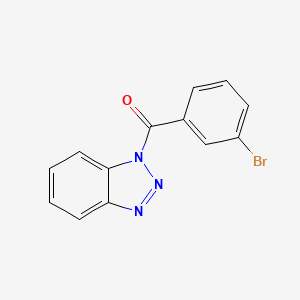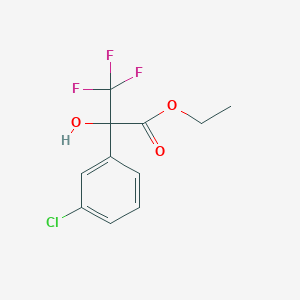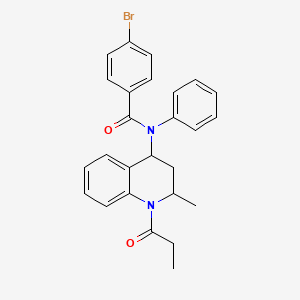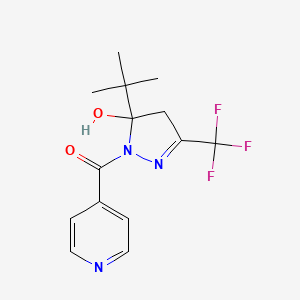![molecular formula C21H20Cl2N4O3S B12453580 4-chloro-N-(5-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide](/img/structure/B12453580.png)
4-chloro-N-(5-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(5-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with multiple substituents, including chloro, methyl, and thioxoimidazolidinyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(5-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the thioxoimidazolidinyl intermediate: This step involves the reaction of ethyl isothiocyanate with an appropriate amine to form the thioxoimidazolidinyl ring.
Coupling with the benzamide core: The intermediate is then coupled with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide derivative.
Introduction of the chloro and methyl groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(5-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chloromethyl methyl ether and aluminum chloride for chloromethylation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Chloromethylated or other substituted benzamides.
Scientific Research Applications
4-chloro-N-(5-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer or inflammation.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-(5-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the thioxoimidazolidinyl group may enhance its binding affinity and specificity towards certain targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(3-sulfamoylphenyl)benzamide
- 2-chloro-N-(3-sulfamoylphenyl)benzamide
- 4-(chloromethyl)-N-(2-hydroxy-4-methylphenyl)benzamide
Uniqueness
4-chloro-N-(5-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide is unique due to the presence of the thioxoimidazolidinyl group, which imparts distinct chemical and biological properties. This differentiates it from other benzamide derivatives and makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H20Cl2N4O3S |
|---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
4-chloro-N-[5-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-3-ethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide |
InChI |
InChI=1S/C21H20Cl2N4O3S/c1-3-26-20(30)17(11-18(28)24-15-9-4-12(2)16(23)10-15)27(21(26)31)25-19(29)13-5-7-14(22)8-6-13/h4-10,17H,3,11H2,1-2H3,(H,24,28)(H,25,29) |
InChI Key |
BWFOVMGBEOUERT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(N(C1=S)NC(=O)C2=CC=C(C=C2)Cl)CC(=O)NC3=CC(=C(C=C3)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-methylphenoxy)-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B12453502.png)

![cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron](/img/structure/B12453511.png)

![5-Benzyl-2-{[(4-fluorophenyl)carbamothioyl]amino}-4-methylthiophene-3-carboxamide](/img/structure/B12453519.png)
![3,5-bis[[2-(2-methylphenoxy)acetyl]amino]benzoic Acid](/img/structure/B12453527.png)
![N-[(E)-(3,4-dimethoxyphenyl)methylidene]-1-methyl-1H-benzimidazol-5-amine](/img/structure/B12453530.png)

![(1R,2S)-2-({2-[(3-bromo-4-methoxyphenyl)carbonyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12453542.png)
![4-[(E)-[(2-fluoro-5-nitrophenyl)imino]methyl]benzene-1,3-diol](/img/structure/B12453543.png)
![4-iodo-N-[4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B12453544.png)


![11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-(4-methylphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B12453573.png)
